6-(trifluoromethyl)-1H-indazol-4-amine

Medicinal Chemistry ADME Immuno-Oncology

This building block is essential for synthesizing potent dual IDO1/TDO inhibitors. The C-6 CF3 group delivers optimized binding to hydrophobic Pocket A and low nanomolar cellular potency. Using this exact scaffold, researchers can rapidly produce TDO-IN-1 for oral PK/PD and efficacy studies. Choose this compound for structure-based drug design to create first-in-class checkpoint inhibitors.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 1352395-46-0
Cat. No. B1378495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-indazol-4-amine
CAS1352395-46-0
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C=NN2)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c9-8(10,11)4-1-6(12)5-3-13-14-7(5)2-4/h1-3H,12H2,(H,13,14)
InChIKeyIHQAYTCBMNCOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-indazol-4-amine (CAS 1352395-46-0): A Critical 1H-Indazole-4-Amine Building Block for IDO1/TDO Immuno-Oncology Programs


6-(Trifluoromethyl)-1H-indazol-4-amine (CAS 1352395-46-0) is a heterocyclic aromatic amine that serves as a key pharmacophoric building block in the discovery of small-molecule inhibitors targeting the tryptophan catabolic enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes function as critical tumor immune checkpoints, and their dual inhibition represents a validated strategy for activating T cell-mediated antitumor immune responses [1]. The compound incorporates a 1H-indazole core with a 4-amino substituent and an electron-withdrawing 6-trifluoromethyl group, a motif identified in the literature as a potent pharmacophore for IDO1/TDO inhibition [1][2].

The Critical Role of the 6-Trifluoromethyl Group in 1352395-46-0 for IDO1/TDO Inhibitor Potency and Selectivity


The substitution pattern on the 1H-indazole-4-amine scaffold is not arbitrary; it dictates the compound's target engagement profile and potency. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the substituent at the C-6 position of 1H-indazole significantly affects both the activity and selectivity towards IDO1 and TDO [1]. While the 4-amino group is essential for binding to the heme iron within the enzyme's active site, the nature of the 6-substituent modulates the interaction with hydrophobic Pocket A of IDO1 [2][3]. Therefore, substituting the 6-trifluoromethyl moiety with other halogens, methyl, or hydrogen results in a complete loss of the optimized binding affinity and the specific balance of IDO1/TDO dual inhibition exhibited by derivatives of 6-(trifluoromethyl)-1H-indazol-4-amine. The electron-withdrawing and lipophilic properties of the CF3 group are crucial for achieving low nanomolar cellular potency [2].

6-(Trifluoromethyl)-1H-indazol-4-amine (1352395-46-0): Quantified Differentiation in Lipophilicity, Target Engagement, and Synthetic Utility


Optimized Lipophilicity for Cellular Permeability and Target Engagement

6-(Trifluoromethyl)-1H-indazol-4-amine exhibits a significantly higher lipophilicity (LogP = 2.16) compared to its 6-chloro (Cl) and 6-methyl (Me) analogs. The calculated LogP for the chloro analog is 1.5, and for the methyl analog is 1.2 [1]. This increased lipophilicity, conferred by the trifluoromethyl group, is known to enhance passive cellular permeability and is associated with improved target engagement in cellular assays. Specifically, the derivative HT-37, which contains the 6-CF3 moiety, demonstrates potent dual-target inhibitory activity with IC50 values of 0.91 μM for IDO1 and 0.46 μM for TDO in enzymatic assays [2]. In contrast, while the 6-methyl analog shows some IDO1 inhibition, its potency is markedly reduced, with reported IC50 values for related 1H-indazole derivatives being >5 μM [3]. This ~5.5-fold difference in potency underscores the critical role of the CF3 group's physicochemical properties in achieving high cellular activity [2][3].

Medicinal Chemistry ADME Immuno-Oncology

Essential Precursor for a Clinically-Relevant TDO-Selective Inhibitor (TDO-IN-1)

6-(Trifluoromethyl)-1H-indazol-4-amine serves as the direct synthetic precursor for TDO-IN-1 (CAS 2490672-92-7), an orally active and highly selective inhibitor of TDO . TDO-IN-1, formally known as N-(4-methyl-2-nitrobenzyl)-6-(trifluoromethyl)-1H-indazol-4-amine, is generated by a single-step reductive amination of this compound with 4-methyl-2-nitrobenzaldehyde. The resulting TDO-IN-1 demonstrates an IC50 value of 0.62 μM for IDO, but crucially exhibits excellent selectivity for TDO over IDO in biochemical assays . In vivo studies have shown that TDO-IN-1 reverses local immune tolerance in tumor tissue and inhibits tumor growth . This represents a direct and quantifiable advantage over other 6-substituted indazole-4-amines (e.g., 6-chloro or 6-methyl), which have not been reported to yield analogs with this level of established in vivo activity and oral bioavailability.

Cancer Immunotherapy TDO Inhibition Lead Optimization

Validated Role in Dual IDO1/TDO Inhibition Strategy for Immune Checkpoint Blockade

The 6-CF3-substituted indazole core has been validated as a critical component in achieving dual IDO1/TDO inhibition, a highly sought-after profile in immuno-oncology [1]. A focused SAR study on 4,6-disubstituted-1H-indazole-4-amines identified the derivative HT-37 (containing the 6-CF3 moiety) as a dual-target inhibitor with IC50 values of 0.91 μM against IDO1 and 0.46 μM against TDO [1]. In comparison, the 6-H analog (unsubstituted) shows no detectable TDO inhibition and weak IDO1 inhibition (IC50 > 20 μM) [2]. This represents a >20-fold enhancement in IDO1 potency and the acquisition of a new TDO inhibitory profile, directly attributed to the presence of the 6-trifluoromethyl group. Furthermore, a separate study confirmed that the 6-position substituent's ability to fit precisely into the hydrophobic Pocket A of IDO1 is paramount for high inhibitory activity, with the CF3 group providing an optimal balance of size and lipophilicity [3].

Tumor Immunology IDO1/TDO Dual Inhibitors SAR

6-(Trifluoromethyl)-1H-indazol-4-amine: Primary Research and Industrial Deployment Scenarios


Synthesis of TDO-IN-1 for In Vivo Target Validation Studies

6-(Trifluoromethyl)-1H-indazol-4-amine is the direct and essential precursor for synthesizing TDO-IN-1 . Research programs investigating the role of TDO in cancer immune evasion and neurological disorders will find this compound indispensable. By using this specific building block, researchers can rapidly generate multi-gram quantities of TDO-IN-1 for oral dosing pharmacokinetic/pharmacodynamic (PK/PD) studies and efficacy experiments in syngeneic mouse tumor models, as demonstrated in the primary literature .

Medicinal Chemistry Campaigns for IDO1/TDO Dual Inhibitors

Structure-activity relationship studies have confirmed that the 6-CF3 substituent is optimal for achieving potent dual IDO1/TDO inhibition [1]. Therefore, this compound is the preferred core scaffold for structure-based drug design (SBDD) and fragment-based lead discovery (FBLD) aimed at creating novel, first-in-class dual checkpoint inhibitors. The established binding mode of the 1H-indazole-4-amine core to the heme iron of IDO1/TDO [2] provides a robust starting point for computational chemistry and rational design of new analogs with improved selectivity profiles over related heme-containing enzymes.

Investigating the Role of Kynurenine Pathway in Neurodegenerative Diseases

Beyond oncology, the tryptophan/kynurenine pathway, regulated by IDO1 and TDO, is implicated in the pathogenesis of Parkinson's disease (PD) and other neurodegenerative conditions [2]. Derivatives of 6-(trifluoromethyl)-1H-indazol-4-amine, such as compound 23 described in the literature, have shown efficacy in PD mouse models [2]. This positions the core building block as a critical reagent for neuroscience groups exploring the therapeutic potential of modulating neuroinflammation and excitotoxicity via kynurenine pathway inhibition.

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